n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide

Catalog No.
S7822853
CAS No.
M.F
C13H11ClN2O4S
M. Wt
326.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfo...

Product Name

n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

InChI

InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(14)8-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3

InChI Key

ASRAZQCEGBYVMR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide is a chemical compound that belongs to the sulfonamide family. It is a white to slightly yellowish crystal that is soluble in water, ethanol, and methanol. This compound has been synthesized and characterized for its potential applications in various fields of research, including pharmacology, biochemistry, and microbiology.
2.
The physical and chemical properties of N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide have been extensively studied. The molecular weight of this compound is 358.83 g/mol, and its melting point is between 253-256°C. The boiling point of this compound is 652.4°C at 760 mmHg. The density of N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide is around 1.50 g/mL, and its refractive index is 1.652. This compound is stable under normal environmental conditions.
3.
The synthesis and characterization of N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide have been reported in the literature. The synthesis of this compound involves the reaction between 5-Chloro-2-methylaniline and 2-Nitrobenzenesulfonyl chloride in a presence of a basic catalyst such as pyridine or triethylamine. The resulting compound is then purified and characterized using various analytical techniques such as NMR, IR, mass spectrometry, and elemental analysis.
4. Analytical Methods
Various analytical methods have been used to identify and quantify N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide in different matrices such as biological fluids, environmental samples, and pharmaceutical formulations. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), capillary electrophoresis (CE), and thin-layer chromatography (TLC).
5. Biological Properties
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide has been found to exhibit various biological properties such as antibacterial, antifungal, anti-inflammatory, and analgesic activities. This compound has been tested against a wide range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger, among others.
6.
The toxicity and safety of N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide have been evaluated in scientific experiments. Acute toxicity studies have indicated that this compound has low toxicity, with an LD50 value of around 10 g/kg in rats. However, chronic toxicity studies are still needed to determine the long-term effects of this compound.
7.
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide has potential applications in various fields of scientific research, including pharmacology, biochemistry, and microbiology. This compound can be used as a starting material for the synthesis of other sulfonamide derivatives with improved biological properties.
8.
The current state of research on N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide is focused on exploring its potential applications in various fields of research, including drug discovery, cancer therapy, and material science.
9.
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide has potential implications in various fields of research and industry. For example, this compound can be used as a potential drug candidate for the treatment of bacterial and fungal infections. It can also be used as a starting material for the synthesis of other bioactive molecules with improved biological properties. In addition, this compound can be used in material science as a potential precursor for the synthesis of new functional materials.
10. Limitations and Future Directions
Although N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide has shown significant potential in various fields of scientific research, there are still limitations and future directions that need to be considered. For example, the mechanism of action of this compound needs to be elucidated to better understand its biological properties. In addition, further studies are needed to determine the chronic toxicity of this compound and its potential environmental impact.
for the research on N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide can include exploring its potential applications in nanotechnology, drug delivery, and agriculture. This compound can be used as a potential nanoparticle stabilizer or drug carrier due to its amphiphilic nature. Furthermore, it can be used as a potential fungicide or herbicide for crop protection and management. Lastly, the synthesis and characterization of new sulfonamide derivatives using this compound as a starting material can also be a significant area of future research.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

326.0128057 g/mol

Monoisotopic Mass

326.0128057 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

Explore Compound Types